molecular formula C8H8N2O B2571952 Pyrazolo[1,5-a]pyridin-4-ylmethanol CAS No. 362661-87-8

Pyrazolo[1,5-a]pyridin-4-ylmethanol

Cat. No. B2571952
M. Wt: 148.165
InChI Key: DZHGXBCKXKTZOX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-4-ylmethanol is a chemical compound with the molecular formula C8H8N2O . It belongs to the family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyridines .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridines has been a topic of interest in recent years due to their significance in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . An efficient method for the synthesis of pyrazolo[4,3-b]pyridines has been developed based on readily available 2-chloro-3-nitropyridines via a sequence of SNAr and modified Japp–Klingemann reactions .


Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyridin-4-ylmethanol is characterized by a pyrazolo[1,5-a]pyridine core, which is a type of nitrogen ring junction heterocyclic compound .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyridines are versatile compounds that can undergo various chemical reactions. They can be easily prepared and further modified, such as by electron gaining and donating, which can significantly alter their chemical properties .

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrazolo[1,5-a]pyridines, including variants like pyrazolo[3,4-b]pyridines, have been synthesized through various methods, starting from both preformed pyrazole or pyridine. These compounds have been identified for their potential in biomedical applications, reflecting the diversity of substituents and synthetic methods utilized in their creation. The significance of these compounds in medicinal chemistry is underscored by their inclusion in numerous studies and patents, highlighting their broad spectrum of biological activities (Donaire-Arias et al., 2022).

Material Science and Photophysical Properties

Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in materials science due to their notable photophysical properties. These compounds, recognized for their structural similarity to purine, have been extensively studied, revealing a wide range of potential applications beyond their biological activities. The synthesis of these derivatives through regioselective methods further emphasizes their versatility and the ongoing interest in exploring their utility in new scientific domains (Moustafa et al., 2022).

Antimicrobial and Antiviral Activities

Research into pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives has demonstrated their potential in combating various microbial and viral infections. These compounds have been synthesized and tested for cytotoxicity, anti-HSV1, anti-HAV, and MBB activities, showcasing their broad-spectrum antimicrobial and antiviral capabilities (Attaby et al., 2007).

Anti-Mycobacterial Activity

The exploration of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines has revealed potent inhibitory effects against Mycobacterium tuberculosis. These compounds, characterized by their structural activity relationships, have shown promise in the treatment of tuberculosis, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in addressing infectious diseases (Sutherland et al., 2022).

Synthetic Strategies and Chemical Properties

Pyrazolo[1,5-a]pyridines are recognized for their importance in medicinal chemistry due to their versatile synthetic strategies and significant chemical properties. The development of new synthetic approaches has facilitated the exploration of these compounds' potential in drug development, underscoring their role in the advancement of heterocyclic chemistry (Devi Priya et al., 2020).

Safety And Hazards

The safety and hazards associated with Pyrazolo[1,5-a]pyridin-4-ylmethanol are not specified in the retrieved papers. For detailed safety information, it is recommended to refer to material safety data sheets (MSDS) or similar resources .

Future Directions

Pyrazolo[1,5-a]pyridines have attracted a great deal of attention in recent years due to their significant photophysical properties and their potential applications in medicinal chemistry . The growing wealth of pyrazolo[1,5-a]pyridine analogs focuses on synthetic strategies in current years . Future research may continue to explore novel synthetic strategies and potential applications of these compounds.

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-2-1-5-10-8(7)3-4-9-10/h1-5,11H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHGXBCKXKTZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazolo[1,5-a]pyridin-4-ylmethanol

CAS RN

362661-87-8
Record name pyrazolo[1,5-a]pyridin-4-ylmethanol
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